2,6-Dimethylbenzaldehyde oxime
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Overview
Description
2,6-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzaldehyde oxime can be synthesized through the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to adjust the pH. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored as a rapid and convenient method for producing oximes, including this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme inhibition and as a model compound for studying biochemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,6-dimethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in various catalytic and biochemical processes. The oxime group can also participate in hydrogen bonding and other non-covalent interactions, which are important in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzaldehyde oxime
- 2,6-Dichlorobenzaldehyde oxime
- 2,6-Dinitro-3-methylbenzaldehyde oxime
- 2,6-Dimethylcyclohexanone oxime
Uniqueness
2,6-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and melting point, compared to other similar compounds .
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRLKCHBVXWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403322 |
Source
|
Record name | BENZALDEHYDE, 2,6-DIMETHYL-, OXIME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55882-62-7 |
Source
|
Record name | BENZALDEHYDE, 2,6-DIMETHYL-, OXIME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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